molecular formula C13H11ClN4O B2944360 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 63514-97-6

2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Numéro de catalogue: B2944360
Numéro CAS: 63514-97-6
Poids moléculaire: 274.71
Clé InChI: WUJDXDWQXAEQRY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7-one core. Its structure includes a 4-chlorophenyl substituent at position 2 and methyl groups at positions 3 and 4.

Propriétés

IUPAC Name

2-(4-chlorophenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O/c1-7-11-8(2)18(10-5-3-9(14)4-6-10)17-12(11)13(19)16-15-7/h3-6H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJDXDWQXAEQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3,4-dimethylpyrazole-5-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. It also interacts with ion channels and receptors, modulating cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The pyrazolo[3,4-d]pyridazin-7-one scaffold is highly versatile, with substituent modifications significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name / ID Substituents Molecular Weight Key Features
Target Compound 2-(4-chlorophenyl), 3,4-dimethyl 289.73 (est.) Electron-withdrawing Cl, lipophilic methyl groups
6-(2-Hydroxyethyl)-2,3,4-triphenyl derivative 2,3,4-triphenyl, 6-(2-hydroxyethyl) 437.49 (est.) Bulky phenyl groups; hydroxyethyl enhances polarity. DFT/B3LYP studies show strong agreement between computed and experimental geometries.
Compound 10 2-(4-trifluoromethylphenyl), 3,4-diphenyl, 6-nitro 499.42 (est.) Nitro and CF3 groups enhance antibacterial activity (MIC: 32–128 µg/mL).
9a 2-(3,4-dimethylphenyl), 4-ethoxy, 6-(2-nitrophenyl) 474.46 (est.) Nitrophenyl and ethoxy groups; synthesized via xylene reflux (80% yield).
2-Methyl derivative 2-methyl 150.14 Simplest analog; baseline for structural comparisons.

Notes:

  • For example, Compound 10’s nitro group correlates with Gram-positive antibacterial activity .
  • Lipophilic groups (methyl, phenyl): Improve membrane permeability but may reduce solubility. The target compound’s dimethyl groups balance lipophilicity better than the triphenyl analog in .
  • Synthetic yields: Compound 9a’s 80% yield suggests efficient cyclization under reflux, whereas the hydroxyethyl derivative’s synthesis may require more complex purification .

Physicochemical and Computational Comparisons

  • Thermodynamic Stability: The hydroxyethyl-triphenyl analog’s computed thermodynamic parameters (e.g., Gibbs free energy) suggest stability under standard conditions, which may differ for the target compound due to its smaller substituents .
  • NMR and Vibrational Frequencies: highlights strong agreement between theoretical and experimental ¹H/¹³C NMR shifts for the hydroxyethyl derivative. The target compound’s chlorophenyl group would likely produce distinct deshielding effects in aromatic regions .

Activité Biologique

2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Chemical Formula: C13H11ClN4O
  • Molecular Weight: 274.70564 g/mol
  • CAS Number: [specific CAS number not provided]

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways. For instance, studies have shown that pyrazole derivatives can act as inhibitors of Aurora-A kinase, which is crucial in the regulation of the cell cycle and mitosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. The compound has demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-70.46 ± 0.04Inhibition of Aurora-A kinase
NCI-H4600.03Induction of apoptosis
SF-26831.5Cell cycle arrest at SubG1/G1 phase

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties, as suggested by its structural similarity to other known anti-inflammatory agents. Pyrazole derivatives have been reported to inhibit inflammatory mediators and pathways involved in chronic inflammation .

Case Studies

  • In Vitro Studies : A study conducted by Li et al. (2022) assessed the effects of various pyrazole derivatives on cancer cell lines, reporting that compounds with similar structures to 2-(4-chlorophenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one exhibited potent inhibitory effects on cell growth and viability.
  • Animal Models : In vivo studies are needed to further evaluate the therapeutic potential and safety profile of this compound in animal models of cancer and inflammation.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(4-chlorophenyl)-3,4-dimethyl-pyrazolo[3,4-d]pyridazin-7-one?

The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing substituted pyrazoles with hydrazine hydrate in ethanol, followed by cyclization to form the pyridazinone core. Key steps include:

  • Reagent selection : Use of ethanol as a solvent and hydrazine hydrate as a cyclizing agent .
  • Purification : Recrystallization from ethanol or dimethylformamide (DMF) to isolate the product .
  • Yield optimization : Monitoring reaction time (e.g., 4 hours) and stoichiometric ratios (e.g., 1:3 pyrazole-to-hydrazine) to minimize byproducts .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H-NMR (CDCl3) resolves methyl groups (δ 1.65–2.02 ppm) and aromatic protons (δ 6.87–8.76 ppm) .
  • Mass spectrometry : High-resolution EI-MS confirms molecular weight (e.g., 393.1419 for analogs) and fragmentation patterns .
  • X-ray crystallography : Resolves regiochemistry and confirms substituent positions in the heterocyclic core .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyridazinone synthesis be addressed?

Regioselectivity is influenced by reaction conditions and substituent effects:

  • Solvent systems : Polar aprotic solvents (e.g., dioxane) enhance cyclization efficiency compared to non-polar alternatives .
  • Base selection : Alkaline conditions (e.g., KOH) promote deprotonation at specific positions, directing ring closure .
  • Computational modeling : Density Functional Theory (DFT) predicts thermodynamic favorability of intermediates to guide synthetic routes .

Q. What mechanistic insights explain the cyclization step in pyridazinone formation?

The cyclization likely proceeds via nucleophilic attack and tautomerization:

  • Step 1 : Hydrazine attacks the carbonyl group of the pyrazole precursor, forming a hydrazone intermediate.
  • Step 2 : Base-mediated elimination generates a nitrene intermediate, which undergoes intramolecular cyclization .
  • Step 3 : Aromatization via proton transfer yields the pyridazinone core. Kinetic studies using deuterated solvents can validate this pathway .

Q. How should researchers design assays to evaluate the biological activity of this compound?

Focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Test kinase or phosphatase inhibition (e.g., PF-06465469 analogs) using fluorescence polarization assays .
  • Cellular assays : Measure cytotoxicity (IC50) in cancer cell lines via MTT assays, noting substituent-dependent activity (e.g., chlorophenyl vs. methyl groups) .
  • Data interpretation : Cross-reference activity with molecular docking studies to identify critical binding interactions (e.g., halogen-π interactions with kinase pockets) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to hazard mitigation strategies derived from safety data sheets (SDS):

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic byproducts before disposal (P501 guidelines) .
  • Emergency response : For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Data Contradiction Analysis

Q. How can discrepancies in reported spectroscopic data for analogs be resolved?

Discrepancies may arise from solvent effects or impurities:

  • NMR calibration : Ensure deuterated solvent purity (e.g., CDCl3 vs. DMSO-d6) and internal standards (TMS) are consistent across studies .
  • Chromatographic validation : Use HPLC (≥98% purity) to rule out impurities affecting spectral clarity .
  • Collaborative verification : Cross-check data with independent labs using identical synthetic batches .

Methodological Optimization

Q. What strategies improve yield in large-scale synthesis?

Scale-up requires modified conditions:

  • Catalysis : Transition from thermal cyclization to microwave-assisted synthesis for faster reaction times and reduced side products .
  • Solvent recycling : Implement distillation systems for ethanol recovery to reduce costs .
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion points .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.